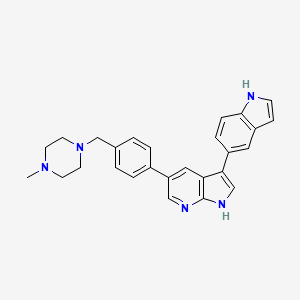

URMC-099

Description

Properties

IUPAC Name |

3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKIWEILHCXECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

URMC-099: A Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

URMC-099 is a brain-penetrant, small-molecule inhibitor recognized for its broad-spectrum kinase activity and significant therapeutic potential in a range of neuroinflammatory and neurodegenerative disorders.[1][2] Developed initially as a potent inhibitor of Mixed-Lineage Kinase 3 (MLK3), its mechanism of action is now understood to be multifaceted, involving the modulation of key signaling pathways that govern innate immunity, neuronal survival, and cellular proteostasis.[3][4] This document provides an in-depth technical overview of the core mechanisms through which this compound exerts its anti-inflammatory and neuroprotective effects.

Pharmacodynamics and Molecular Targets

This compound is a Type I kinase inhibitor that engages a spectrum of kinases, contributing to its pleiotropic effects.[3] Its primary target is MLK3, a key upstream regulator of the mitogen-activated protein kinase (MAPK) signaling cascades.[3][4] However, its efficacy is enhanced by its ability to potently inhibit other kinases implicated in neuroinflammation and degeneration.[1][5]

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating high affinity for MLKs and other relevant targets.

| Kinase Target | IC50 Value (nM) | Reference |

| MLK3 (MAP3K11) | 14 | [3][6] |

| LRRK2 | 11 | [6] |

| MLK1 | 19 | [6] |

| MLK2 | 42 | [6] |

| DLK | 150 | [6] |

| ABL1 | 6.8 | [6] |

A kinome-wide scan revealed that this compound potently inhibits tens of kinases with greater than 99% inhibition at a 1 µM concentration, including AXL, LRRK2, and FLT3, which have been associated with microgliosis.[1] At the same concentration, it also shows over 90% inhibition of kinases such as ABL1, various CDKs, CLKs, DYRK1B, KIT, and ROCK1.[3] This broad-spectrum activity is crucial for its ability to modulate multiple "control hubs" related to the pathological interactions between immune cells and neurons.[5]

Core Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound can be attributed to its modulation of at least three core cellular processes: canonical MLK-MAPK signaling, microglial activation and polarization, and autophagy.

The most well-characterized mechanism of this compound is the inhibition of the MLK3-JNK/p38 MAPK signaling axis.[3] MLK3 is activated by various cellular stressors, including inflammatory cytokines (e.g., TNFα), and subsequently phosphorylates and activates downstream MAP2Ks like MKK3, MKK4, and MKK7.[3] These kinases, in turn, activate the MAPKs c-Jun N-terminal kinase (JNK) and p38, which are key drivers of inflammatory gene expression and neuronal apoptosis.[3][5] By inhibiting MLK3, this compound effectively blocks this entire downstream cascade.[4]

A critical component of this compound's neuroprotective effect is its ability to modulate the activation state of microglia, the resident immune cells of the central nervous system.[2][3] In pathological contexts, such as in response to HIV-1 Tat protein or amyloid-beta, microglia adopt a pro-inflammatory phenotype, releasing neurotoxic mediators.[3][4] this compound treatment prevents this pathogenic activation and promotes a shift towards a protective, anti-inflammatory M2 phenotype.[3] This shift is characterized by a reduction in pro-inflammatory cytokines (TNFα, IL-1β) and an increase in anti-inflammatory cytokines (IL-4, IL-13), which is associated with enhanced phagocytic clearance of debris like amyloid-beta.[3]

This compound facilitates cellular proteostasis by inducing autophagy, a catabolic process for degrading and recycling cellular components.[3][7] Evidence suggests this occurs through the regulation of the transcription factor TFEB in an mTORC1-dependent manner.[3] This mechanism is particularly relevant in the context of HIV-1, where the virus actively suppresses autophagy to survive.[7] By reversing this block, this compound allows host cells to clear virions.[7] Furthermore, this induction of autophagy appears to prolong the intracellular retention and efficacy of nanoformulated antiretroviral drugs, significantly increasing their half-life.[7][8]

Key Experimental Protocols and Findings

The mechanisms of this compound have been elucidated through a series of robust in vitro and in vivo experiments.

This assay confirms the direct inhibitory effect of this compound on the MLK3-JNK pathway in an immune cell context.

-

Objective: To measure the ability of this compound to block HIV-1 Tat-induced phosphorylation of JNK in microglial cells.[4]

-

Cell Line: BV-2 microglial cells.[4]

-

Methodology:

-

Pre-treatment: BV-2 cells are pre-treated for 1 hour with this compound (100 nM) or a vehicle control (DMSO).[4] The 100 nM concentration is selected to be approximately 10-fold higher than the IC50 for MLK3, ensuring complete target engagement.[4]

-

Stimulation: Cells are then exposed to recombinant HIV-1 Tat protein (1 µg/mL) or saline for 30 minutes to activate the MLK3 pathway.[4]

-

Lysis & Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated JNK (p-JNK p54 and p46 isoforms) and total JNK or a loading control (e.g., tubulin).[4]

-

Detection & Analysis: Membranes are incubated with secondary antibodies and visualized. Band intensities are quantified to determine the ratio of p-JNK to total JNK.

-

-

Key Finding: Treatment with HIV-1 Tat significantly increases the phosphorylation of both JNK isoforms, an effect that is robustly blocked by pre-treatment with this compound.[4]

This model demonstrates the ability of this compound to prevent neuroinflammation and cognitive decline following a peripheral inflammatory challenge.

-

Objective: To assess if prophylactic this compound treatment can prevent microgliosis and cognitive deficits in a mouse model of perioperative neurocognitive disorders (PND).[1][2]

-

Animal Model: Male C57BL/6 mice.[1]

-

Methodology:

-

Surgical Procedure: Orthopedic surgery (tibia fracture with intramedullary fixation) is performed under general anesthesia to induce a sterile peripheral inflammatory response.[1][2]

-

Dosing Regimen: Mice receive prophylactic treatment with this compound (10 mg/kg, intraperitoneal injection) or vehicle. A typical regimen involves three injections spaced 12 hours apart, with the final dose administered one hour before surgery.[1][2]

-

Neuroinflammation Assessment: At a defined time point post-surgery, brains are analyzed. Microgliosis (activation and proliferation of microglia) is evaluated using unbiased stereology and immunohistochemistry for markers like Iba1. Blood-brain barrier (BBB) permeability is assessed via IgG immunostaining.[1][2]

-

Cognitive Assessment: A separate cohort of mice undergoes behavioral testing to assess hippocampus-dependent memory, using tasks such as the "What-Where-When" object recognition test.[1][2]

-

-

Key Findings: Orthopedic surgery induces significant microglial activation, BBB disruption, and cognitive impairment in vehicle-treated mice.[1][2] Prophylactic treatment with this compound prevents these neuroinflammatory sequelae and abrogates the surgery-induced memory deficits, without affecting peripheral immune responses or fracture healing.[1][2]

Conclusion

The mechanism of action of this compound is complex and potent, stemming from its broad-spectrum inhibition of kinases centrally involved in inflammation and cell death. By primarily targeting the MLK3-JNK/p38 MAPK signaling axis, it effectively decouples cellular stress from pathological inflammatory and apoptotic outcomes. Its ability to modulate microglial polarization towards a protective phenotype and enhance cellular clearance mechanisms through autophagy further underscores its therapeutic potential. These interconnected mechanisms make this compound a compelling candidate for treating a wide array of disorders where neuroinflammation is a key driver of pathology, including HIV-associated neurocognitive disorders, Alzheimer's disease, and perioperative neurocognitive disorders.[1][3][9]

References

- 1. The broad spectrum mixed-lineage kinase 3 inhibitor this compound prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The broad spectrum mixed-lineage kinase 3 inhibitor this compound prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor this compound Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mixed-Lineage Kinase Inhibitor this compound Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. URMC Drug Extends Effectiveness of HIV Therapy | URMC Newsroom [urmc.rochester.edu]

- 8. The mixed lineage kinase-3 inhibitor this compound improves therapeutic outcomes for long-acting antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. News - Gelbard Lab - University of Rochester Medical Center [urmc.rochester.edu]

URMC-099: A Technical Whitepaper on a Novel Mixed-Lineage Kinase Inhibitor for Neuroinflammation

Audience: Researchers, scientists, and drug development professionals.

Abstract: URMC-099 is a novel, orally bioavailable, and brain-penetrant small-molecule inhibitor of mixed-lineage kinase 3 (MLK3) with broad-spectrum activity against other kinases. Developed by the University of Rochester Medical Center, it has demonstrated significant therapeutic potential in a variety of preclinical models of neuroinflammatory and neurodegenerative diseases.[1][2][3] By modulating pathological innate immune responses, particularly in microglia, this compound offers a promising strategy for conditions such as HIV-associated neurocognitive disorders (HAND), Alzheimer's disease, multiple sclerosis, and perioperative neurocognitive disorders (PND).[1][2][4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacokinetic profile, preclinical efficacy, and key experimental protocols.

Core Mechanism of Action

This compound's primary mechanism is the inhibition of mixed-lineage kinases (MLKs), a family of serine/threonine kinases that are key regulators of mitogen-activated protein kinase (MAPK) signaling cascades.[2] Its preferential target is MLK3 (also known as MAP3K11), which is widely expressed and acts as an integration point for various cellular stress signals.[2]

Upon activation by inflammatory stimuli (e.g., lipopolysaccharide, HIV-1 Tat protein, amyloid-beta oligomers), MLK3 phosphorylates and activates downstream MAP2Ks, including MKK4 and MKK7.[2][6] These, in turn, activate the c-Jun N-terminal kinase (JNK) and, to some extent, the p38 MAPK pathways.[2][6] The activation of these pathways in immune cells like microglia leads to:

-

Pro-inflammatory Mediator Release: Increased production and release of cytokines and chemokines such as TNF-α, IL-6, and MCP-1.[6]

-

Pathological Phagocytosis: Enhanced engulfment of synaptic elements, contributing to synaptodendritic damage.[6]

-

Neurotoxicity: Creation of a neurotoxic environment that promotes neuronal injury and apoptosis.[2][4]

This compound intervenes by directly inhibiting MLK3, thereby blocking the activation of the JNK and p38 MAPK cascades. This dampens the inflammatory response of microglia, shifting them from a pathogenic, pro-inflammatory state towards a more protective, homeostatic phenotype.[2][4] This modulation is a key factor in its neuroprotective effects observed across multiple disease models.[2]

Physicochemical Properties and Kinase Inhibition Profile

This compound is a pyrrolopyridine derivative designed for high potency, metabolic stability, and central nervous system (CNS) penetration.[6] Its favorable drug-like properties are crucial for its application in neurological disorders.

Table 1: Physicochemical and Pharmacokinetic Properties

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₂₇N₅ | [2] |

| Molecular Weight | 421.5 g/mol | [2] |

| Oral Bioavailability (%F) | 41% | [2] |

| BBB Penetration | Brain:Plasma Ratio = 0.81 | [2] |

| Terminal Half-life (t₁/₂) | ~1.9 - 2.7 hours (in mice) |[2][7] |

This compound is a "broad-spectrum" inhibitor, meaning it targets multiple kinases, which may contribute to its robust efficacy.[1][4] Its inhibitory activity is not limited to MLK3, extending to other kinases relevant to neuroinflammation and cell survival.

Table 2: IC₅₀ Values for Selected Kinase Targets

| Kinase Target | IC₅₀ (nM) | Reference(s) |

|---|---|---|

| MLK1 | 19 | [8] |

| MLK2 | 42 | [8] |

| MLK3 | 14 | [2][7][8] |

| LRRK2 | 11 | [7] |

| FLT3 | 4 | [7] |

| ABL1 | 6.8 | [7] |

| ROCK2 | 111 | [7] |

| p38α | 12050 | [7] |

| JNK1 | 3280 |[7] |

Preclinical Efficacy in Neuroinflammatory Disease Models

This compound has been validated in several preclinical models, consistently demonstrating anti-inflammatory and neuroprotective effects.

-

HIV-Associated Neurocognitive Disorders (HAND): In murine models using the HIV-1 Tat protein, this compound treatment reduced the production of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) in the CNS.[6] It protected synaptic architecture from Tat-induced damage and modulated the microglial response, preventing pathological phagocytosis of axons.[6][9] Furthermore, it has been shown to enhance the efficacy of antiretroviral therapies by upregulating autophagy in macrophages.[5]

-

Alzheimer's Disease (AD): In APP/PS1 mouse models of AD, this compound treatment reduced the activation of the JNK pathway in the cortex and hippocampus.[2] It shifted microglia towards a protective M2 polarization state, which was associated with increased clearance of amyloid-beta (Aβ) and reduced synapse loss.[2] In vitro, this compound treatment of microglia exposed to Aβ42 reduced the expression of pro-inflammatory mediators and promoted phagocytic uptake of Aβ.[2]

-

Perioperative Neurocognitive Disorders (PND): In a mouse model of orthopedic surgery (tibia fracture), prophylactic treatment with this compound prevented the development of PND-like deficits.[1][10] The treatment reduced surgery-induced microgliosis, decreased blood-brain barrier (BBB) leakage, and preserved cognitive function in memory tasks without impairing the peripheral immune response or fracture healing.[1][3][10]

-

Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, this compound administered after symptom onset prevented the loss of hippocampal synapses.[4] It also shifted activated microglia toward a less inflammatory phenotype and reversed deficits in hippocampal-dependent learning and memory.[4] Notably, a highly selective MLK3 inhibitor was not effective, suggesting that this compound's broader kinase inhibition profile is crucial for its neuroprotective effects in this context.[4]

Key Experimental Protocols and Workflows

The following protocols are representative of the methodologies used to evaluate this compound in preclinical studies.

This compound Formulation and Administration (In Vivo)

This protocol describes the preparation and administration of this compound for in vivo mouse studies, typically at a dose of 10 mg/kg.

-

Stock Preparation: Dissolve 20 mg of this compound powder in 0.5 mL of sterile dimethyl sulfoxide (DMSO).

-

Vehicle Addition: To the DMSO-drug solution, add 4.0 mL of polyethylene glycol 400 (PEG400).

-

Final Dilution: Add 5.5 mL of sterile saline to the mixture.

-

Final Concentration: The final solution contains 2 mg/mL of this compound in a vehicle of 5% DMSO, 40% PEG400, and 55% saline.

-

Administration: Administer the solution via intraperitoneal (i.p.) injection. For a 10 mg/kg dose in a 25g mouse, inject 125 µL. The vehicle-only solution is used for control groups.[1]

In Vitro Microglial Activation Assay

This protocol is used to assess the anti-inflammatory effects of this compound on cultured microglia.

-

Cell Culture: Plate BV-2 immortalized mouse microglial cells in appropriate culture media and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with this compound (e.g., 100 nM) for 1 hour. A vehicle control (e.g., DMSO) is run in parallel.

-

Stimulation: Expose the cells to an inflammatory stimulus, such as HIV-1 Tat protein (0.5 µg/mL) or lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for a specified time course (e.g., 4, 8, or 12 hours).

-

Analysis:

-

Cytokine Protein Measurement: Collect the cell culture supernatant and measure the concentration of cytokines (TNF-α, IL-6, MCP-1) using ELISA or multiplex bead-based assays (e.g., Luminex).[6]

-

mRNA Expression: Lyse the cells to extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of cytokine genes, normalized to a housekeeping gene like 18S rRNA.[6]

-

Orthopedic Surgery Model for PND

This workflow illustrates the experimental design for testing this compound's efficacy in preventing surgery-induced cognitive decline.

Safety and Toxicology Profile

Preclinical studies indicate that this compound is well-tolerated in mice at therapeutic doses (e.g., 10 mg/kg, twice daily).[2] These studies, generally short in duration, have not reported changes in body weight or other obvious toxicities.[2] In vitro assessments show minimal interference with human CYP450 enzymes or hERG channels, suggesting a lower potential for drug-drug interactions and cardiac side effects.[2]

However, as a broad-spectrum kinase inhibitor, the long-term safety profile is unknown.[2] this compound has not yet been tested in humans.[2] Because MLK3 is involved in immune regulation, chronic inhibition could potentially affect the host's ability to respond to certain pathogens. One study noted that this compound could facilitate Zika virus replication in a neonatal mouse model, highlighting a potential risk that requires further investigation.[2]

Conclusion

This compound is a potent, brain-penetrant mixed-lineage kinase inhibitor with a compelling preclinical profile as a neuroprotective and anti-inflammatory agent. Its ability to modulate microglial activation by inhibiting the MLK3-JNK/p38 MAPK signaling axis places it at a critical node in neuroinflammatory pathways. Robust efficacy in models of HAND, AD, MS, and PND underscores its potential as a disease-modifying therapy for a range of debilitating neurological conditions. While its broad-spectrum activity appears beneficial for efficacy, further long-term safety studies and eventual clinical trials are necessary to fully define its therapeutic window and translate its preclinical promise to human patients.

References

- 1. The broad spectrum mixed-lineage kinase 3 inhibitor this compound prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. News - Gelbard Lab - University of Rochester Medical Center [urmc.rochester.edu]

- 4. The Mixed-Lineage Kinase Inhibitor this compound Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Investigation into the Effects of this compound on Peripheral Immune Cells in Neuroinflammatory Disease Models - ProQuest [proquest.com]

- 6. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor this compound Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. The new small-molecule mixed-lineage kinase 3 inhibitor this compound is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The broad spectrum mixed-lineage kinase 3 inhibitor this compound prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

URMC-099: A Technical Guide to its Targets and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

URMC-099 is a novel, brain-penetrant small molecule inhibitor with potent anti-inflammatory and neuroprotective properties. Developed at the University of Rochester Medical Center, it has demonstrated significant therapeutic potential in a range of preclinical models of neurodegenerative and neuroinflammatory diseases. This technical guide provides an in-depth overview of this compound's kinase targets, its selectivity profile, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

This compound is primarily characterized as a potent inhibitor of Mixed-Lineage Kinase 3 (MLK3). MLKs are a family of serine/threonine kinases that act as key upstream regulators of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] These pathways are activated in response to cellular stressors, including inflammatory cytokines, and play a crucial role in mediating neuroinflammation and neuronal apoptosis.[1][2] By inhibiting MLK3, this compound effectively dampens the activation of the downstream JNK and p38 MAPK cascades, thereby reducing the production of pro-inflammatory mediators and protecting neurons from apoptotic cell death.[1][3]

Kinase Selectivity and Potency

This compound exhibits a broad-spectrum kinase inhibition profile, a characteristic that is believed to contribute to its robust therapeutic efficacy.[4] While its primary target is MLK3, it also potently inhibits other members of the mixed-lineage kinase family and a variety of other kinases implicated in neuroinflammation and neurodegeneration.

Quantitative Inhibition Data

The following table summarizes the known inhibitory activity of this compound against a panel of kinases.

| Target Kinase | IC50 (nM) | Percent Inhibition @ 1µM |

| MLK Family | ||

| MLK1 | 19[5][6] | >90%[2] |

| MLK2 | 42[5][6] | >90%[2] |

| MLK3 (MAP3K11) | 14[1][2][5][6][7] | >99%[4] |

| DLK (MAP3K12) | 150[5][6] | >90%[2] |

| Other Key Kinases | ||

| ABL1 | 6.8[6] | >90%[2] |

| LRRK2 | 11[5][6] | >90%[2] |

| FLT3 | - | >90%[2] |

| AXL | - | >90%[2] |

| KIT | - | >90%[2] |

| PDGFRB | - | >90%[2] |

| ALK | - | >90%[2] |

| IKKα | - | >90%[2] |

| IKKβ | - | >90%[2] |

| ROCK1 | - | >90%[2] |

| TYK2 | - | >90%[2] |

| CDK Family | ||

| CDK4 | - | >90%[2] |

| CDK11 | - | >90%[2] |

| CDKL2 | - | >90%[2] |

| CLK Family | ||

| CLK1 | - | >90%[2] |

| CLK2 | - | >90%[2] |

| CLK4 | - | >90%[2] |

| Other | ||

| DYRK1B | - | >90%[2] |

| MELK | - | >90%[2] |

| SRPK2 | - | >90%[2] |

| ARK5 | - | >90%[2] |

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by intercepting key signaling cascades involved in inflammation and apoptosis. The primary pathway inhibited is the MLK3-JNK/p38 MAPK axis.

Experimental Protocols

This compound has been extensively validated in a variety of in vitro and in vivo models. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

Methodology:

-

Kinase Panel: A comprehensive panel of purified recombinant kinases is used.

-

Assay Principle: Kinase activity is typically measured using a radiometric assay (e.g., ³³P-ATP incorporation into a substrate) or a fluorescence-based assay.

-

Procedure:

-

Kinases are incubated with a specific substrate and ATP in a buffer solution.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product formed is quantified.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Assays for Neuroinflammation

Objective: To assess the anti-inflammatory effects of this compound in cultured microglia.

Methodology:

-

Cell Line: Murine BV-2 microglial cells or primary microglia are commonly used.

-

Stimulation: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS), HIV-1 Tat protein, or aggregated amyloid-β (Aβ) peptides.[8][9][10]

-

Treatment: Cells are pre-treated with this compound at various concentrations (e.g., 100 nM) for a specified duration (e.g., 1 hour) before the addition of the inflammatory stimulus.[9]

-

Endpoint Analysis:

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using ELISA or multiplex bead-based assays.[11]

-

Western Blotting: Phosphorylation status of key signaling proteins (e.g., JNK, p38, c-Jun) in cell lysates is determined to confirm target engagement.[1][3][9]

-

Phagocytosis Assays: The ability of microglia to phagocytose fluorescently labeled Aβ peptides or latex beads is assessed by flow cytometry or fluorescence microscopy.[10]

-

In Vivo Animal Models of Neurodegenerative Diseases

Objective: To evaluate the neuroprotective and anti-inflammatory efficacy of this compound in relevant animal models.

1. Alzheimer's Disease (AD) Model:

-

Animal Model: APP/PS1 double-transgenic mice, which develop age-dependent Aβ plaque pathology.[5]

-

Treatment Regimen: Four-month-old APP/PS1 mice are administered daily intraperitoneal (i.p.) injections of this compound (10 mg/kg) for 3 weeks.[5]

-

Outcome Measures:

-

Immunohistochemistry: Brain sections are stained for Aβ plaques, microgliosis (Iba1), and synaptic markers.

-

Biochemical Analysis: Levels of soluble and insoluble Aβ are measured by ELISA.

-

Western Blotting: Phosphorylation of MKK3, MKK4, p38, and JNK in brain homogenates is assessed.[3]

-

2. Multiple Sclerosis (MS) Model - Experimental Autoimmune Encephalomyelitis (EAE):

-

Animal Model: C57BL/6 mice are immunized with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 to induce EAE.[1]

-

Treatment Regimen: this compound (10 mg/kg, i.p., twice daily) is administered after the onset of clinical symptoms.[1]

-

Outcome Measures:

3. Perioperative Neurocognitive Disorders (PND) Model:

-

Animal Model: Orthopedic surgery (tibia fracture) is performed on mice to induce a PND-like state.[4][12]

-

Treatment Regimen: Mice receive prophylactic i.p. injections of this compound (10 mg/kg) three times at 12-hour intervals prior to surgery.[4][12]

-

Outcome Measures:

-

Behavioral Testing: The "What-Where-When" and Memory Load Object Discrimination tasks are used to assess cognitive function.[4]

-

Microscopy: Two-photon laser scanning microscopy and CLARITY with light-sheet microscopy are used to visualize microglial morphology and dynamics.[4]

-

Blood-Brain Barrier (BBB) Permeability: IgG immunostaining is used to assess BBB integrity.[12]

-

4. HIV-Associated Neurocognitive Disorders (HAND) Model:

-

Animal Model: Intracerebral injection of the HIV-1 Tat protein in mice.[8][9]

-

Treatment Regimen: this compound (10 mg/kg) is administered every 12 hours.[9]

-

Outcome Measures:

Conclusion

This compound is a potent, broad-spectrum kinase inhibitor with a well-defined mechanism of action centered on the inhibition of the MLK3-JNK/p38 MAPK signaling pathway. Its efficacy in a wide range of preclinical models of neuroinflammatory and neurodegenerative diseases highlights its potential as a novel therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and related compounds. The multifaceted nature of its kinase inhibition profile likely contributes to its robust neuroprotective and anti-inflammatory effects, making it a compelling candidate for addressing the complex pathologies of these debilitating disorders.

References

- 1. The Mixed-Lineage Kinase Inhibitor this compound Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. researchgate.net [researchgate.net]

- 4. The broad spectrum mixed-lineage kinase 3 inhibitor this compound prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound facilitates amyloid-β clearance in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The new small-molecule mixed-lineage kinase 3 inhibitor this compound is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor this compound Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LATS1 Regulates Mixed-Lineage Kinase 3 (MLK3) Subcellular Localization and MLK3-Mediated Invasion in Ovarian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The broad spectrum mixed-lineage kinase 3 inhibitor this compound prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

URMC-099: A Brain-Penetrant Kinase Inhibitor for Neuroinflammatory Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

URMC-099 is a novel, brain-penetrant, small-molecule inhibitor of mixed-lineage kinase 3 (MLK3) with broad-spectrum activity against several other kinases implicated in neuroinflammation. Developed at the University of Rochester Medical Center, this compound has demonstrated significant therapeutic potential in a range of preclinical models of neurodegenerative and neuroinflammatory diseases, including Alzheimer's disease (AD), HIV-1 associated neurocognitive disorders (HAND), and perioperative neurocognitive disorders (PND). By modulating critical signaling pathways involved in the innate immune response, particularly in microglia, this compound mitigates neuroinflammation, reduces neuronal damage, and preserves cognitive function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, and preclinical efficacy. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development of this promising therapeutic candidate.

Introduction

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a common pathological feature of many neurodegenerative diseases. Mixed-lineage kinase 3 (MLK3), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a key regulator of neuroinflammatory pathways. Activation of MLK3 triggers downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which play a pivotal role in the production of pro-inflammatory cytokines and chemokines, leading to neuronal dysfunction and death.

This compound was developed as a potent, brain-penetrant inhibitor of MLK3 with the aim of suppressing pathological neuroinflammation.[1] Its broad-spectrum activity, targeting other kinases such as Leucine-rich repeat kinase 2 (LRRK2) and AXL, may contribute to its robust neuroprotective effects observed in various disease models.[2][3] This whitepaper serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Physicochemical and Pharmacokinetic Properties

This compound is an orally bioavailable small molecule with favorable physicochemical properties for CNS drug development.[3] Its ability to cross the blood-brain barrier is a critical attribute for targeting neuroinflammatory processes within the brain.

| Property | Value | Reference |

| Molecular Weight | 421.54 g/mol | [3] |

| Oral Bioavailability (%F) | 41% | [3] |

| Blood-Brain Barrier Penetration | Yes | [1] |

Mechanism of Action: Kinase Selectivity and Signaling Pathways

This compound is a potent inhibitor of MLK3, with a reported IC50 of 14 nM.[3] However, its therapeutic efficacy is likely enhanced by its "broad-spectrum" activity against a range of other kinases involved in inflammatory and neurodegenerative processes. A kinome-wide scan has revealed that this compound inhibits numerous kinases with high potency.[2]

Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound against a selection of key kinases.

| Kinase Target | IC50 (nM) | Reference |

| MLK1 | 19 | [4] |

| MLK2 | 42 | [4] |

| MLK3 | 14 | [3][4] |

| DLK | 150 | [4] |

| LRRK2 | 11 | [4] |

| ABL1 | 6.8 | [4] |

Core Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of the MLK3-MKK-JNK/p38 signaling cascade. In neuroinflammatory conditions, various stimuli, such as amyloid-beta (Aβ) plaques in AD or viral proteins in HAND, can activate MLK3 in microglia. Activated MLK3 then phosphorylates and activates downstream kinases, MKK3/4/6/7, which in turn phosphorylate and activate JNK and p38 MAPK. This signaling cascade culminates in the activation of transcription factors that drive the expression of pro-inflammatory genes. By inhibiting MLK3, this compound effectively blocks this entire downstream pathway.

Preclinical Efficacy

This compound has demonstrated significant efficacy in various preclinical models of neuroinflammatory diseases. The following sections summarize the key findings and present the quantitative data in tabular format.

Perioperative Neurocognitive Disorders (PND)

In a mouse model of orthopedic surgery-induced PND, prophylactic treatment with this compound prevented neuroinflammation and cognitive decline.[2][5]

| Endpoint | Vehicle + Surgery | This compound + Surgery | p-value | Reference |

| Hippocampal Microgliosis (F4/80+ cells/mm³) | Increased vs. Sham | Significantly Reduced | p = 0.0003 | [2] |

| Blood-Brain Barrier Leakage (IgG optical density) | Increased vs. Sham | Significantly Reduced | p ≤ 0.044 | [2] |

| Memory Load Object Discrimination (Preference Score) | Impaired vs. Sham | No Impairment | p = 0.0025 | [2] |

Alzheimer's Disease (AD)

In in vitro and in vivo models of AD, this compound modulated microglial responses to amyloid-beta (Aβ), reducing inflammation and promoting Aβ clearance.[6][7]

| Endpoint | Aβ42 Treatment | Aβ42 + this compound | % Change | Reference |

| In Vitro (Microglia) | ||||

| IL-1β Gene Expression | Induced | Reversed | ↓ 84.8% | [6] |

| IL-6 Gene Expression | Induced | Reversed | ↓ 85.9% | [6] |

| TNF-α Gene Expression | Induced | Reversed | ↓ 97.4% | [6] |

| Aβ Phagocytosis | Baseline | Increased | ↑ 76.9% | [6] |

| In Vivo (APP/PS1 Mice) | ||||

| p-MKK3, p-p38, p-JNK levels | Increased | Inhibited | - | [7] |

| Aβ load in cortex & hippocampus | High | Attenuated | - | [7] |

| Synaptic Integrity | Reduced | Restored | - | [7] |

HIV-1 Associated Neurocognitive Disorders (HAND)

In models of HAND, this compound demonstrated both anti-inflammatory and neuroprotective effects, mitigating the neurotoxic effects of the HIV-1 Tat protein.[8][9]

| Endpoint | HIV-1 Tat Treatment | HIV-1 Tat + this compound | p-value | Reference |

| In Vitro (Microglia) | ||||

| TNF-α, IL-6, MCP-1 Production (mRNA & Protein) | Increased | Significantly Decreased | - | [8] |

| In Vivo (Tat-injected mice) | ||||

| TNF-α, IL-6, MCP-1 in brain lysate | Increased | Reduced to control levels | p < 0.05 - p < 0.001 | [8] |

| Synaptic Density (Synapsin-1 puncta) | Significantly Decreased | Restored to control levels | p < 0.001 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

This compound Formulation and Administration

For in vivo studies, this compound was typically formulated as follows:

-

Dissolve 20 mg of this compound in 0.5 mL of sterile dimethyl sulfoxide (DMSO).[2][5]

-

Administer via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[2][5][7]

Western Blot for Phosphorylated Kinases

This protocol is for the detection of phosphorylated JNK and p38 in microglial cell lysates.

-

Cell Lysis: Lyse BV-2 microglial cells in sodium dodecyl sulphate (SDS)-containing sample buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load 30 µg of total protein per sample onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-JNK (1:500-1:1000) and phospho-p38 (1:1000) in blocking buffer.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000) for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total JNK, total p38, and a loading control like β-actin to normalize the data.

ELISA for Pro-inflammatory Cytokines

This protocol is for the quantification of TNF-α and IL-6 in brain tissue homogenates.

-

Tissue Homogenization: Dissect and homogenize brain tissue (e.g., hippocampus or cortex) in an ice-cold lysis buffer containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenates at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet cellular debris.

-

Supernatant Collection: Collect the supernatant for analysis.

-

Protein Quantification: Determine the total protein concentration in the supernatant using a BCA assay.

-

ELISA: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits (e.g., R&D Systems). This typically involves:

-

Adding standards and samples to a pre-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate solution to develop color.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the cytokine concentrations based on the standard curve and normalize to the total protein concentration of the sample (expressed as pg/mg of protein).

Immunohistochemistry for Microgliosis

This protocol is for the staining of microglia in mouse brain sections using an Iba1 antibody.

-

Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA overnight. Cryoprotect the brains in a sucrose solution and cut 30-40 µm thick sections on a cryostat.

-

Antigen Retrieval (if necessary): For some antibodies, a heat-induced antigen retrieval step may be required.

-

Permeabilization and Blocking: Permeabilize the sections with 0.3% Triton X-100 in PBS and then block with a solution containing 5% normal goat serum and 1% bovine serum albumin (BSA) in PBS for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody against Iba1 (e.g., rabbit anti-Iba1, 1:1000).

-

Washing: Wash the sections three times with PBS.

-

Secondary Antibody Incubation: Incubate the sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500) for 2 hours at room temperature, protected from light.

-

Washing and Mounting: Wash the sections with PBS, mount them onto slides, and coverslip with a mounting medium containing DAPI to counterstain nuclei.

-

Imaging: Acquire images using a confocal or fluorescence microscope.

Behavioral Testing: Memory Load Object Discrimination Task

This task assesses object recognition memory with an increasing memory load.

-

Habituation: Individually house mice and handle them for several days before testing. On the day before the test, habituate each mouse to the empty testing arena (e.g., a 40x40 cm open field) for 10 minutes.

-

Training (Sample Phase): Place two identical objects in the arena and allow the mouse to explore for 5 minutes.

-

Test 1 (Short-term Memory): After a short inter-trial interval (e.g., 1 minute), replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.

-

Test 2 (Increased Memory Load): After another short interval, replace the other familiar object with a second novel object, so the mouse is presented with one familiar and one novel object from the previous trial. Allow 5 minutes for exploration.

-

Data Analysis: Record the time spent exploring each object. A discrimination index can be calculated as (time with novel object - time with familiar object) / (total exploration time). A higher index indicates better recognition memory.

Clinical Development and Future Directions

Currently, this compound is in the preclinical stage of development. There are no active clinical trials in humans at this time. The robust preclinical data across multiple models of neuroinflammatory disease provide a strong rationale for advancing this compound into clinical development. Future research should focus on:

-

IND-enabling toxicology studies: To establish a safe dose for first-in-human studies.

-

Phase I clinical trials: To assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

-

Phase II proof-of-concept studies: To evaluate the efficacy of this compound in patient populations with neuroinflammatory disorders such as mild cognitive impairment due to Alzheimer's disease, HAND, or patients at risk for PND.

Conclusion

This compound is a promising brain-penetrant kinase inhibitor with a compelling preclinical profile for the treatment of a range of neuroinflammatory disorders. Its ability to potently inhibit MLK3 and other key kinases involved in the innate immune response provides a multi-pronged approach to mitigating the pathological processes that drive neurodegeneration and cognitive decline. The data and protocols presented in this technical guide are intended to support the ongoing research and development of this compound as a potential novel therapy for these debilitating conditions.

References

- 1. The Mixed-Lineage Kinase Inhibitor this compound Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis | eNeuro [eneuro.org]

- 2. The broad spectrum mixed-lineage kinase 3 inhibitor this compound prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound facilitates amyloid-β clearance in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The mixed-lineage kinase 3 inhibitor this compound facilitates microglial amyloid-β degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor this compound Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders | Journal of Neuroscience [jneurosci.org]

- 9. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor this compound Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

URMC-099: A Broad-Spectrum Kinase Inhibitor for the Attenuation of Neuroinflammation

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

URMC-099 is a brain-penetrant, small-molecule inhibitor of mixed-lineage kinase 3 (MLK3) with broad-spectrum activity against a panel of other kinases implicated in neuroinflammatory and neurodegenerative processes.[1] Developed at the University of Rochester Medical Center, this compound has demonstrated significant promise in preclinical models by modulating the innate immune response, primarily through its action on microglia, the resident immune cells of the central nervous system (CNS).[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols to facilitate further research and development in the field of neuroinflammation.

Core Mechanism of Action

This compound exerts its anti-inflammatory and neuroprotective effects primarily by inhibiting MLK3, a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are critical mediators of the inflammatory response in microglia. By inhibiting MLK3, this compound effectively dampens the activation of these downstream kinases, leading to a reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2]

Furthermore, this compound has been shown to modulate the phenotype of microglia, promoting a shift from a pro-inflammatory (M1) to a more anti-inflammatory and phagocytic (M2) state.[1] This is evidenced by the increased expression of anti-inflammatory cytokines like interleukin-4 (IL-4) and interleukin-13 (IL-13) and enhanced clearance of pathological proteins such as amyloid-β.

The broad-spectrum nature of this compound, with inhibitory activity against other kinases like Leucine-rich repeat kinase 2 (LRRK2), may contribute to its neuroprotective effects through mechanisms that are independent of or complementary to MLK3 inhibition.[2][3] This multi-targeted approach may offer a more robust therapeutic strategy for complex neuroinflammatory conditions.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the primary signaling cascade targeted by this compound in microglia. Inflammatory stimuli activate upstream signaling molecules that, in turn, activate MLK3. Activated MLK3 then phosphorylates and activates MKKs (MAPK kinases), which subsequently phosphorylate and activate JNK and p38 MAPK. These activated MAPKs translocate to the nucleus to regulate the expression of pro-inflammatory genes. This compound acts as a direct inhibitor of MLK3, thereby blocking this entire downstream cascade.

Experimental Workflow for In Vitro Evaluation

This diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based model of neuroinflammation.

Quantitative Data

Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against MLK3 and a range of other kinases. The half-maximal inhibitory concentrations (IC50) for a selection of relevant kinases are presented below.

| Kinase | IC50 (nM) |

| MLK3 | 14 |

| LRRK2 | 11 |

| FLT3 | 4 |

| FLT1 | 39 |

| ABL1 (T315I) | 3 |

| ABL1 | 6.8 |

| ROCK2 | 111 |

| IKKβ | 257 |

| IKKα | 591 |

| JNK1 | 3280 |

| p38α | 12050 |

| Data sourced from MedchemExpress and other publications.[4] |

In Vitro Efficacy: Cytokine Inhibition

The following table summarizes the effect of this compound on the production of pro-inflammatory cytokines in HIV-1 Tat-stimulated BV-2 microglial cells.

| Cytokine | Treatment | Concentration (pg/mL) | % Inhibition |

| TNF-α | Tat + Vehicle | ~1200 | - |

| Tat + this compound (100 nM) | ~200 | ~83% | |

| IL-6 | Tat + Vehicle | ~350 | - |

| Tat + this compound (100 nM) | ~50 | ~86% | |

| MCP-1 | Tat + Vehicle | ~2500 | - |

| Tat + this compound (100 nM) | ~1000 | ~60% | |

| Data are approximate values derived from published graphs.[5] |

In Vivo Efficacy: Neuroprotection in a HAND Model

In an in vivo model of HIV-1 Associated Neurocognitive Disorders (HAND), this compound demonstrated significant neuroprotective effects.

| Parameter | Treatment Group | Outcome |

| Dendritic Spine Loss | Tat Injection | Significant spine loss |

| Tat + this compound (10 mg/kg) | Prevention of spine loss | |

| Microglial Activation | Tat Injection | Increased microglial activation |

| Tat + this compound (10 mg/kg) | Reduced microglial activation | |

| Pro-inflammatory Cytokines (CNS) | Tat Injection | Elevated TNF-α, IL-6, MCP-1 |

| Tat + this compound (10 mg/kg) | Significant reduction in cytokine levels | |

| Based on findings from Marker et al., 2013.[5] |

Experimental Protocols

In Vitro Microglial Activation Assay

Objective: To assess the effect of this compound on pro-inflammatory cytokine production in cultured microglia.

Materials:

-

BV-2 microglial cells

-

DMEM with 10% FBS and 1% penicillin/streptomycin

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) or HIV-1 Tat protein

-

ELISA or Luminex kits for TNF-α, IL-6, etc.

-

qRT-PCR reagents for gene expression analysis

Procedure:

-

Seed BV-2 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 1 hour.[5]

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL HIV-1 Tat) for a specified duration (e.g., 4, 8, or 12 hours).[5]

-

Collect the cell culture supernatant for cytokine protein analysis using ELISA or Luminex assays according to the manufacturer's instructions.

-

Lyse the cells to extract RNA for qRT-PCR analysis of cytokine gene expression. Normalize to a housekeeping gene (e.g., 18S rRNA).[5]

In Vivo Mouse Model of Neuroinflammation (HAND Model)

Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a mouse model of HIV-1 Tat-induced neurotoxicity.

Animals:

-

C57BL/6 mice

Materials:

-

This compound

-

Vehicle solution (e.g., 5% DMSO, 40% PEG400, 55% saline)[5]

-

HIV-1 Tat protein

-

Stereotaxic surgery equipment

-

Immunohistochemistry reagents (e.g., antibodies against Iba1, MAP2)

-

Cytokine analysis kits

Procedure:

-

Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection every 12 hours.[5]

-

Following the initial dose(s), perform a stereotaxic injection of HIV-1 Tat protein into the desired brain region (e.g., hippocampus or cortex).

-

Continue this compound or vehicle administration for the duration of the experiment.

-

At the designated endpoint, sacrifice the animals and perfuse with saline followed by 4% paraformaldehyde.

-

Collect brain tissue for immunohistochemical analysis of microglial activation (Iba1 staining) and neuronal integrity (MAP2 staining).

-

Alternatively, collect fresh brain tissue for homogenization and subsequent analysis of cytokine levels.

Western Blotting for Kinase Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of JNK and p38 MAPK in stimulated microglia.

Materials:

-

BV-2 cell lysates (from the in vitro assay)

-

Protein assay reagents (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a promising therapeutic candidate for a range of neurological disorders characterized by a significant neuroinflammatory component. Its ability to potently inhibit the MLK3-JNK/p38 MAPK signaling pathway, coupled with its broad-spectrum kinase inhibition profile, provides a multi-faceted approach to dampening the detrimental effects of microglial activation. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and related compounds in the pursuit of novel treatments for neuroinflammatory diseases.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. The broad spectrum mixed-lineage kinase 3 inhibitor this compound prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mixed-Lineage Kinase Inhibitor this compound Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor this compound Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

URMC-099 in Alzheimer's Disease Models: A Technical Guide

An In-depth Analysis of a Mixed-Lineage Kinase Inhibitor's Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on URMC-099, a brain-penetrant, mixed-lineage kinase 3 (MLK3) inhibitor, in the context of Alzheimer's disease (AD) models. This document details the compound's mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Targeting Neuroinflammation at its Source

This compound is a small molecule inhibitor with preferential activity against MLK3, a key upstream regulator of the mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK cascades.[1] In the context of Alzheimer's disease, amyloid-beta (Aβ) oligomers are known to activate microglia, the resident immune cells of the central nervous system, leading to a chronic neuroinflammatory state. This activation heavily involves the MLK-MAPK signaling axis.[2]

This compound intervenes in this process by inhibiting MLK3, thereby preventing the phosphorylation and subsequent activation of downstream targets like MKK3, MKK4, p38, and JNK.[3][4] This blockade effectively dampens the pro-inflammatory response of microglia, shifting them from a detrimental M1 phenotype, characterized by the release of pro-inflammatory cytokines such as TNF-α and IL-6, towards a more beneficial M2 phenotype associated with tissue repair and phagocytosis.[5] This modulation of microglial activation is a cornerstone of this compound's neuroprotective effects in AD models.[5]

Signaling Pathway of this compound in Modulating Aβ-induced Microglial Activation

Caption: this compound inhibits the MLK3-MAPK signaling cascade in microglia.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in Alzheimer's disease models.

Table 1: Effects of this compound on Amyloid-β Pathology in APP/PS1 Mice

| Parameter | Treatment Group | Fold Change vs. Vehicle | p-value | Reference |

| Soluble Aβ40 | This compound (10 mg/kg) | ↓ ~50-56% | < 0.05 | [4] |

| Soluble Aβ42 | This compound (10 mg/kg) | ↓ ~27-30% | < 0.05 | [4] |

| Aβ Plaque Load (Cortex) | This compound (10 mg/kg) | ↓ ~40% | < 0.05 | [6] |

| Aβ Plaque Load (Hippocampus) | This compound (10 mg/kg) | ↓ ~35% | < 0.05 | [6] |

Table 2: Effects of this compound on Neuroinflammation in AD Models

| Parameter | Model | Treatment Group | Fold Change vs. Vehicle/Control | p-value | Reference |

| p-MKK3 | APP/PS1 Mice | This compound (10 mg/kg) | ↓ | < 0.05 | [4] |

| p-p38 | APP/PS1 Mice | This compound (10 mg/kg) | ↓ | < 0.05 | [4] |

| p-JNK | APP/PS1 Mice | This compound (10 mg/kg) | ↓ | < 0.05 | [4] |

| TNF-α mRNA | Aβ42-treated microglia | This compound (100 nM) | ↓ 97.4% | < 0.01 | [2] |

| IL-1β mRNA | Aβ42-treated microglia | This compound (100 nM) | ↓ 84.8% | < 0.01 | [2] |

| IL-6 mRNA | Aβ42-treated microglia | This compound (100 nM) | ↓ 85.9% | < 0.01 | [2] |

| Arginase-1 (M2 marker) | APP/PS1 Mice | This compound (10 mg/kg) | ↑ | < 0.05 | [6] |

| iNOS (M1 marker) | APP/PS1 Mice | This compound (10 mg/kg) | ↓ | < 0.05 | [6] |

Table 3: Effects of this compound on Synaptic Integrity and Neurogenesis in APP/PS1 Mice

| Parameter | Treatment Group | Fold Change vs. Vehicle | p-value | Reference |

| PSD-95 protein | This compound (10 mg/kg) | ↑ ~1.5-fold | < 0.05 | [6] |

| Synaptophysin protein | This compound (10 mg/kg) | ↑ ~1.4-fold | < 0.05 | [6] |

| DCX+ neuroblasts | This compound (10 mg/kg) | ↑ ~1.5-fold | < 0.05 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the this compound Alzheimer's disease model literature.

Experimental Workflow: this compound Treatment in APP/PS1 Mouse Model

Caption: Workflow for in vivo efficacy testing of this compound in APP/PS1 mice.

Western Blotting for Phosphorylated Kinases and Synaptic Proteins

Objective: To quantify the levels of phosphorylated signaling proteins (p-MKK3, p-p38, p-JNK) and synaptic proteins (PSD-95, Synaptophysin) in mouse brain tissue.

Materials:

-

Mouse brain tissue (hippocampus or cortex)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (10-12%)

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary antibodies (diluted in 5% BSA in TBST):

-

Rabbit anti-phospho-MKK3/6 (Ser189/207)

-

Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

-

Rabbit anti-phospho-JNK (Thr183/Tyr185)

-

Mouse anti-PSD-95

-

Rabbit anti-Synaptophysin

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Homogenize brain tissue in ice-cold RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software and normalize to the loading control (β-actin).

ELISA for Soluble Amyloid-β Levels

Objective: To quantify the concentration of soluble Aβ40 and Aβ42 in mouse brain homogenates.

Materials:

-

Mouse brain tissue (cortex)

-

DEA (0.2% diethylamine in 50 mM NaCl) buffer

-

Neutralization buffer (0.5 M Tris-HCl, pH 6.8)

-

Human Aβ40 and Aβ42 ELISA kits

-

Microplate reader

Procedure:

-

Homogenize brain tissue in ice-cold DEA buffer.

-

Centrifuge at 100,000 x g for 1 hour at 4°C.

-

Carefully collect the supernatant (this is the soluble fraction) and neutralize with neutralization buffer.

-

Perform the Aβ40 and Aβ42 ELISAs according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of Aβ in each sample based on the standard curve.

Immunohistochemistry for Microglia and Neurogenesis

Objective: To visualize and quantify microglial activation (Iba1), M1/M2 polarization (iNOS/Arginase-1), and neurogenesis (DCX) in mouse brain sections.

Materials:

-

4% paraformaldehyde (PFA) in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

Cryostat

-

Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)

-

Primary antibodies (diluted in blocking solution):

-

Rabbit anti-Iba1

-

Rabbit anti-iNOS

-

Goat anti-Arginase-1

-

Goat anti-Doublecortin (DCX)

-

-

Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594)

-

DAPI nuclear stain

-

Antifade mounting medium

-

Confocal or fluorescence microscope

Procedure:

-

Perfuse mice with ice-cold PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions.

-

Freeze the brain and cut 30-40 µm coronal sections using a cryostat.

-

Wash sections in PBS and then incubate in blocking solution for 1-2 hours at room temperature.

-

Incubate sections with the primary antibody overnight at 4°C.

-

Wash sections three times with PBS.

-

Incubate with the appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature.

-

Wash sections three times with PBS.

-

Counterstain with DAPI for 10 minutes.

-

Mount sections on slides with antifade mounting medium.

-

Image sections using a confocal or fluorescence microscope.

-

Quantify the number of positive cells or the fluorescence intensity in specific brain regions using image analysis software.

Conclusion

The preclinical data strongly suggest that this compound holds significant promise as a therapeutic agent for Alzheimer's disease. By targeting the MLK3-MAPK signaling pathway, this compound effectively mitigates neuroinflammation, a key driver of AD pathology. Its ability to shift microglia to a neuroprotective phenotype, enhance the clearance of amyloid-beta, and preserve synaptic integrity and neurogenesis in robust animal models provides a compelling rationale for its continued development. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field to build upon these findings and further explore the therapeutic potential of this compound and similar kinase inhibitors for the treatment of Alzheimer's disease.

References

- 1. ELISA for Aβ in vivo [bio-protocol.org]

- 2. The mixed-lineage kinase 3 inhibitor this compound facilitates microglial amyloid-β degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mixed-lineage kinase 3 inhibitor this compound facilitates microglial amyloid-β degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. This compound facilitates amyloid-β clearance in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

URMC-099 in Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

URMC-099 is a brain-penetrant, orally bioavailable, small-molecule inhibitor of mixed-lineage kinase 3 (MLK3) that has emerged as a promising therapeutic candidate for neurodegenerative disorders, including Parkinson's disease. Its primary mechanism of action centers on the modulation of neuroinflammation, a key pathological feature of Parkinson's disease. This technical guide provides an in-depth overview of the core preclinical data and experimental protocols related to this compound in the context of Parkinson's disease research. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for this debilitating condition.

Core Mechanism of Action: Inhibition of the MLK-MAPK Signaling Axis

This compound is a potent inhibitor of MLK3, a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1] In the context of Parkinson's disease, the accumulation of misfolded α-synuclein can trigger the activation of microglia, the resident immune cells of the central nervous system. This activation leads to the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which contribute to the progressive loss of dopaminergic neurons.[2][3]

By inhibiting MLK3, this compound effectively dampens this neuroinflammatory cascade. Preclinical studies in models of neuroinflammation have demonstrated that this compound significantly reduces the phosphorylation of downstream targets MKK3, MKK4, p38, and JNK.[4] This, in turn, suppresses the production of pro-inflammatory cytokines and promotes a shift in microglial phenotype towards a more protective, anti-inflammatory state.[4][5]

Preclinical Data in Neuroinflammation Models

While specific quantitative data from a Parkinson's disease model is not yet publicly available, compelling evidence from other neuroinflammatory models underscores the therapeutic potential of this compound. The following tables summarize key in vitro and in vivo findings that are highly relevant to the pathology of Parkinson's disease.

Table 1: In Vitro Efficacy of this compound in Modulating Microglial Inflammatory Response

| Parameter | Model System | Treatment | Result | Citation |

| Pro-inflammatory Cytokine Gene Expression | Murine Microglia (Amyloid-β42 stimulated) | This compound | ↓ 84.8% in IL-1β, ↓ 85.9% in IL-6, ↓ 97.4% in TNF-α | [5] |

| Pro-inflammatory Cytokine Protein Production | Murine Microglia (Amyloid-β42 stimulated) | This compound | ↓ 62.3% in IL-1β, ↓ 99.8% in IL-6, ↓ 99.9% in TNF-α | [5] |

| Anti-inflammatory Cytokine Gene Expression | Murine Microglia (Amyloid-β42 stimulated) | This compound | ↑ IL-4 and IL-13 | [4][5] |

Table 2: In Vivo Efficacy of this compound in a Model of Alzheimer's Disease

| Parameter | Model System | Treatment | Result | Citation |

| MAPK Pathway Activation (Phosphorylation) | APP/PS1 Transgenic Mice | 10 mg/kg this compound (i.p. daily for 3 weeks) | ↓ p-MKK3, p-MKK4, p-JNK | [4] |

| Microglial Polarization | APP/PS1 Transgenic Mice | 10 mg/kg this compound (i.p. daily for 3 weeks) | Shift towards protective M2 (Arginase+) subtype | [4] |

Proposed Preclinical Study in a Parkinson's Disease Model

A preclinical study has been designed to specifically evaluate the efficacy of this compound in an adeno-associated virus (AAV)-human α-synuclein (hSYN) overexpression model of Parkinson's disease.[6] This model recapitulates key pathological features of the disease, including α-synuclein aggregation, neuroinflammation, and progressive dopaminergic neuron loss.[7][8][9][10]

Hypothesis: Reversing the activation of brain immune cells with this compound can reverse the disease course of Parkinson's disease.[6]

Primary Objectives:

-

To assess the impact of this compound on motor symptoms.[6]

-

To examine the neuroprotective effects of this compound on dopaminergic neurons.[6]

-

To correlate drug levels in the brain and blood with neurological and pathological improvements.[6]

The successful completion of this study is anticipated to provide the critical quantitative data necessary to advance this compound into clinical trials for Parkinson's disease.[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound in Parkinson's disease research.

AAV-hSYN Model of Parkinson's Disease

This protocol describes the induction of Parkinson's-like pathology through the overexpression of human α-synuclein in the substantia nigra of rodents.

Materials:

-

Adeno-associated virus vector expressing human wild-type α-synuclein (AAV-hαSyn).[10]

-

Stereotaxic apparatus.

-

Anesthesia (e.g., isoflurane).

-

Surgical instruments.

Procedure:

-

Anesthetize the animal and mount it in a stereotaxic frame.

-

Perform a craniotomy to expose the target brain region (substantia nigra).

-

Using a microinjection syringe, slowly infuse the AAV-hαSyn vector into the substantia nigra at predetermined stereotaxic coordinates.

-

Suture the incision and allow the animal to recover.

-

Monitor the animal for the development of motor deficits, which typically appear progressively over several weeks.[7][9]

This compound Administration in Rodent Models

This protocol outlines the preparation and administration of this compound for in vivo studies.

Materials:

-

This compound (M.W. 421.5 g/mol ).[4]

-

Dimethyl sulfoxide (DMSO).

-

Polyethylene glycol 400 (PEG400).

-

Sterile saline.

Procedure:

-

Prepare the vehicle solution by mixing DMSO, PEG400, and sterile saline.

-

Dissolve this compound in the vehicle to the desired concentration.

-

Administer this compound to the animals via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[4]

-

The dosing regimen can be adapted based on the specific experimental design (e.g., daily, twice daily).[4]

Assessment of Dopaminergic Neuron Survival (Unbiased Stereology)

This protocol describes the gold-standard method for quantifying the number of dopaminergic neurons in the substantia nigra.[11][12]

Materials:

-

Microscope with a motorized stage.

-

Stereology software.

-

Antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

-

Immunohistochemistry reagents.

Procedure:

-

Perfuse the animal and fix the brain tissue.

-

Cryosection the substantia nigra into serial sections.

-

Perform immunohistochemistry for TH on the sections.

-

Using the stereology software and microscope, systematically sample the sections and count the number of TH-positive neurons using the optical fractionator method.[11][12][13]

-

The software will calculate an unbiased estimate of the total number of dopaminergic neurons in the substantia nigra.[1][14]

Assessment of Motor Function

A battery of behavioral tests can be used to assess motor deficits in rodent models of Parkinson's disease.

-

Cylinder Test: This test assesses forelimb use asymmetry, a common feature of unilateral Parkinson's models. The animal is placed in a transparent cylinder, and the number of times it rears and touches the wall with its ipsilateral, contralateral, or both forelimbs is recorded.

-

Rotarod Test: This test evaluates motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is measured.

-

Open Field Test: This test measures general locomotor activity and exploratory behavior. The animal is placed in an open arena, and parameters such as distance traveled, speed, and time spent in the center versus the periphery are recorded.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound research in Parkinson's disease.

Caption: this compound inhibits MLK3, blocking the downstream inflammatory cascade.

References

- 1. Implementation of deep neural networks to count dopamine neurons in substantia nigra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomarker of Neuroinflammation in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. The mixed-lineage kinase 3 inhibitor this compound facilitates microglial amyloid-β degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in an In Vivo AAV-hSYN Model of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 7. biospective.com [biospective.com]

- 8. Adeno-Associated Virus Expression of α-Synuclein as a Tool to Model Parkinson’s Disease: Current Understanding and Knowledge Gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The AAV-α-Synuclein Model of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analyzing the Parkinson's Disease Mouse Model Induced by Adeno-associated Viral Vectors Encoding Human α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PMC [pmc.ncbi.nlm.nih.gov]